1-[4-(azepan-1-ylsulfonyl)piperazin-1-yl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(1-AZEPANYLSULFONYL)PIPERAZINO]-2-[4-(1H-PYRROL-1-YL)TETRAHYDRO-2H-PYRAN-4-YL]-1-ETHANONE is a complex organic compound with a unique structure that includes azepane, piperazine, pyrrole, and tetrahydropyran moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(1-AZEPANYLSULFONYL)PIPERAZINO]-2-[4-(1H-PYRROL-1-YL)TETRAHYDRO-2H-PYRAN-4-YL]-1-ETHANONE involves multiple steps, including the formation of intermediate compounds. The key steps typically include:
Formation of the azepane sulfonyl chloride: This involves the reaction of azepane with chlorosulfonic acid under controlled conditions.
Synthesis of the piperazine derivative: Piperazine is reacted with the azepane sulfonyl chloride to form the piperazine derivative.
Formation of the pyrrole-tetrahydropyran intermediate: This step involves the reaction of pyrrole with tetrahydropyran under acidic conditions.
Coupling reaction: The final step involves coupling the piperazine derivative with the pyrrole-tetrahydropyran intermediate under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-[4-(1-AZEPANYLSULFONYL)PIPERAZINO]-2-[4-(1H-PYRROL-1-YL)TETRAHYDRO-2H-PYRAN-4-YL]-1-ETHANONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl and piperazine moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield the corresponding amines.
Scientific Research Applications
1-[4-(1-AZEPANYLSULFONYL)PIPERAZINO]-2-[4-(1H-PYRROL-1-YL)TETRAHYDRO-2H-PYRAN-4-YL]-1-ETHANONE has several scientific research applications:
Medicinal Chemistry: The compound is being investigated for its potential as a therapeutic agent due to its unique structure and potential biological activity.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Material Science: The compound’s unique properties make it a candidate for use in the development of new materials with specific functionalities.
Mechanism of Action
The mechanism of action of 1-[4-(1-AZEPANYLSULFONYL)PIPERAZINO]-2-[4-(1H-PYRROL-1-YL)TETRAHYDRO-2H-PYRAN-4-YL]-1-ETHANONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in signaling pathways related to inflammation and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
1-[4-(1-AZEPANYLSULFONYL)PIPERAZINO]-2-[4-(1H-PYRROL-1-YL)TETRAHYDRO-2H-PYRAN-4-YL]-1-ETHANONE is unique due to its combination of azepane, piperazine, pyrrole, and tetrahydropyran moieties. This structural complexity provides it with distinct chemical and biological properties that are not found in simpler compounds.
Properties
Molecular Formula |
C21H34N4O4S |
---|---|
Molecular Weight |
438.6 g/mol |
IUPAC Name |
1-[4-(azepan-1-ylsulfonyl)piperazin-1-yl]-2-(4-pyrrol-1-yloxan-4-yl)ethanone |
InChI |
InChI=1S/C21H34N4O4S/c26-20(19-21(7-17-29-18-8-21)23-9-5-6-10-23)22-13-15-25(16-14-22)30(27,28)24-11-3-1-2-4-12-24/h5-6,9-10H,1-4,7-8,11-19H2 |
InChI Key |
HOSOBCMJYDYVSR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)N2CCN(CC2)C(=O)CC3(CCOCC3)N4C=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.